molecular formula C20H18N2O3S B11649480 N-(4-hydroxy-3-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

N-(4-hydroxy-3-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide

Cat. No.: B11649480
M. Wt: 366.4 g/mol
InChI Key: AGKRDODJPAQBKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE typically involves the reaction of benzenesulfonyl chloride with 4-hydroxy-3-methylphenylamine under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with benzenecarboximidamide under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonyl group results in a sulfide.

Scientific Research Applications

(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyphenyl)benzenesulfonamide
  • N-(4-Methylphenyl)benzenecarboximidamide
  • N-(4-Hydroxy-3-methylphenyl)benzenesulfonamide

Uniqueness

(E)-N’-(BENZENESULFONYL)-N-(4-HYDROXY-3-METHYLPHENYL)BENZENECARBOXIMIDAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(4-hydroxy-3-methylphenyl)benzenecarboximidamide

InChI

InChI=1S/C20H18N2O3S/c1-15-14-17(12-13-19(15)23)21-20(16-8-4-2-5-9-16)22-26(24,25)18-10-6-3-7-11-18/h2-14,23H,1H3,(H,21,22)

InChI Key

AGKRDODJPAQBKH-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C=CC(=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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